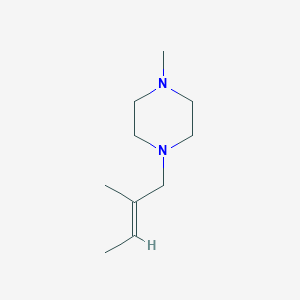
1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives that have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that this compound may exert its biological activities through various mechanisms, including the inhibition of pro-inflammatory cytokines, modulation of oxidative stress, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone exhibits various biochemical and physiological effects. For instance, a study conducted by Li et al. (2019) reported that this compound exhibited potent antioxidant activity by scavenging free radicals and reducing lipid peroxidation.
実験室実験の利点と制限
One of the advantages of using 1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. However, one of the limitations is the lack of understanding of its mechanism of action, which hinders its clinical development.
将来の方向性
Several future directions can be explored in the study of 1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone. One of the potential areas of research is the development of novel synthetic methods for this compound. Additionally, further studies can be conducted to elucidate its mechanism of action and explore its potential therapeutic applications in various diseases. Furthermore, the development of new analogs of this compound can be explored to improve its pharmacological properties and reduce its limitations.
In conclusion, 1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Further studies are needed to elucidate its mechanism of action and explore its potential in various diseases.
合成法
The synthesis of 1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can be achieved through several methods. One of the commonly used methods involves the reaction of 2,4-dimethylbenzylamine with ethyl acetoacetate in the presence of glacial acetic acid and ammonium acetate. The reaction mixture is then refluxed for several hours, followed by the addition of hydrochloric acid to obtain the target compound.
科学的研究の応用
1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory, antioxidant, and anticancer properties. For instance, a study conducted by Liu et al. (2019) demonstrated that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-3,3-dimethyl-4H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-13-9-10-15(14(2)11-13)12-21-17-8-6-5-7-16(17)20-19(3,4)18(21)22/h5-11,20H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQIIAVADOZWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3NC(C2=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)

![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)


![5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5794894.png)


![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)
![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5794933.png)



![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)